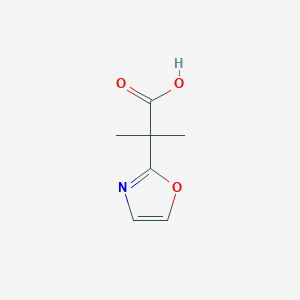
2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of α-halo ketones with amides or nitriles in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazoline derivatives.
科学研究应用
2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid: Known for its diverse biological activities.
Benzoxazole derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
Isoxazole derivatives: Similar to oxazoles, isoxazoles have applications in medicinal chemistry due to their biological activities.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
生物活性
2-Methyl-2-(1,3-oxazol-2-yl)propanoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazole ring structure that contributes to its biological properties. The oxazole moiety is known for its ability to participate in hydrogen bonding and π-π interactions, which are critical for binding to various enzymes and receptors within biological systems. This characteristic enhances its potential as a therapeutic agent.
The mechanism of action for this compound primarily involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It has been shown to interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A comparative study highlighted its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 19.5 |
| Staphylococcus aureus | 4.69 |
| Candida albicans | 16.69 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Potential
In addition to its antimicrobial effects, studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study indicated that derivatives of this compound selectively induce apoptosis in specific cancer cell lines while sparing normal cells.
Case Studies
- Antimicrobial Efficacy Study : A systematic evaluation demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The findings support its potential use in treating infections caused by resistant strains .
- Anticancer Research : A recent study focused on the compound's ability to modulate key signaling pathways involved in cancer cell survival and proliferation. Results indicated a marked decrease in cell viability in treated cancer cell lines compared to controls, suggesting its potential as an anticancer agent.
属性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
2-methyl-2-(1,3-oxazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-8-3-4-11-5/h3-4H,1-2H3,(H,9,10) |
InChI 键 |
YLKLWBAVMVWOCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=CO1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















